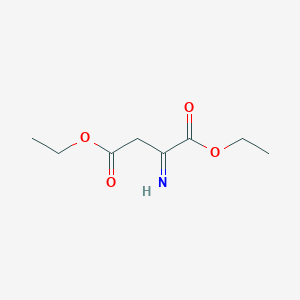

Diethyl 2-iminobutanedioate

Description

Diethyl 2-iminobutanedioate is a synthetic organic compound characterized by a butanedioate backbone substituted with an imino group (-NH-) at the 2-position and ethyl ester groups. The imino group confers reactivity distinct from conventional esters, making it valuable in pharmaceutical and chemical synthesis as an intermediate .

Properties

CAS No. |

52604-04-3 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

diethyl 2-iminobutanedioate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h9H,3-5H2,1-2H3 |

InChI Key |

IASLVYCHKIMROY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=N)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares diethyl 2-iminobutanedioate (inferred structure) with three analogs:

Key Observations:

- Diethyl succinate lacks the imino group, resulting in lower reactivity and broader use in food and fragrance industries due to its pleasant odor and stability .

- However, its discontinued status suggests synthesis or stability challenges .

- Dimethyl itaconate features a methylidene group, enabling conjugation reactions distinct from the imino group’s nucleophilic properties .

Physicochemical Properties

- Diethyl succinate exhibits high solubility and stability, making it industrially favorable .

Q & A

Q. What are the established methods for synthesizing Diethyl 2-iminobutanedioate with high purity?

- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, dissolving maleic anhydride in diethyl ether and adding a stoichiometric equivalent of a nucleophile (e.g., diethyl amine) under cooling (e.g., ice bath) to control exothermicity. Physical constants such as solubility in diethyl ether (polar aprotic solvent) and boiling points of reagents are critical for solvent selection and reaction setup . Purification steps, such as recrystallization or column chromatography, should be optimized based on the compound’s polarity and stability.

Q. Which spectroscopic techniques are most effective for characterizing Diethyl 2-iminobutanedioate?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- FTIR : Identifies functional groups (e.g., imine C=N stretch ~1600–1700 cm⁻¹, ester C=O ~1740 cm⁻¹) .

- NMR : ¹H NMR resolves ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), while ¹³C NMR confirms carbonyl and imine carbons.

- Mass Spectrometry : Determines molecular ion (M⁺) and fragmentation patterns.

Calibration with pure standards and solvent blank subtraction are essential for accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Diethyl 2-iminobutanedioate synthesis?

- Methodological Answer : Systematic analysis of variables is required:

- Parameter Screening : Test temperature, solvent purity, and reagent stoichiometry (e.g., excess diethyl amine to drive equilibrium).

- Statistical Tools : Use ANOVA to identify significant factors affecting yield.

- Reproducibility Checks : Compare results across independent labs to rule out equipment or procedural biases.

Document raw data and uncertainties (e.g., ±5% yield variation due to humidity) to support conclusions .

Q. What computational approaches are suitable for elucidating the reaction mechanism of Diethyl 2-iminobutanedioate formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and intermediates for nucleophilic attack on maleic anhydride.

- Molecular Dynamics : Simulates solvent effects (e.g., diethyl ether’s polarity) on reaction kinetics.

- Database Mining : Cross-reference with platforms like Reaxys or PubChem for analogous mechanisms .

Validate computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring).

Q. How can solvent selection impact the solubility and reactivity of Diethyl 2-iminobutanedioate?

- Methodological Answer : Solvent polarity and dielectric constant directly influence solubility and reaction pathways:

| Solvent | Polarity Index | Suitability for Reaction |

|---|---|---|

| Diethyl ether | 2.8 | Ideal for low-polarity intermediates |

| Dichloromethane | 3.1 | Moderate polarity, good for imine stabilization |

| Acetonitrile | 5.8 | High polarity, risk of side reactions |

Pre-screen solvents using Hansen solubility parameters and conduct stability tests under reflux conditions .

Q. What strategies optimize reaction conditions for scaling up Diethyl 2-iminobutanedioate synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and mixing efficiency.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Safety Protocols : Address exothermic risks (e.g., ice baths for small-scale trials, jacketed reactors for larger batches) .

Data Analysis and Reporting Guidelines

Q. How should researchers handle raw data discrepancies in Diethyl 2-iminobutanedioate studies?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5% in NMR integration).

- Outlier Detection : Apply Grubbs’ test to identify statistically anomalous data points.

- Transparent Reporting : Include raw data tables in appendices and highlight processed data critical to conclusions in the main text .

Q. What are best practices for documenting experimental protocols involving Diethyl 2-iminobutanedioate?

- Methodological Answer :

- Detailed Logs : Record batch numbers, purity grades (>95%), and storage conditions (e.g., desiccated at –20°C).

- Safety Data : Reference SDS sheets for handling precautions (e.g., avoid inhalation, use fume hoods) .

- Peer Review : Pre-submit protocols to repositories like protocols.io for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.